Gamitrinib TPP
Description
Conceptual Framework of Mitochondrial Targeting in Therapeutic Development
The rationale for targeting mitochondria in therapeutic development stems from their critical, yet often dysregulated, functions in disease states. Mitochondria are central to cellular energy production through oxidative phosphorylation (OXPHOS), and their metabolic activity is frequently altered in cancer cells to support rapid proliferation, a phenomenon often linked to the Warburg effect nih.govrsc.orgfrontiersin.org. Furthermore, mitochondria are key regulators of programmed cell death (apoptosis) and are involved in generating and managing reactive oxygen species (ROS), which, while essential for cellular signaling, can also drive disease pathogenesis when imbalanced nih.govresearchgate.netfrontiersin.org.
By directing therapeutic agents specifically to mitochondria, researchers aim to exploit these cellular differences. Strategies include delivering antioxidants to mitigate oxidative damage in neurodegenerative diseases or cardioprotection, or conversely, delivering pro-oxidants or cytotoxic agents to induce apoptosis selectively in cancer cells nih.govresearchgate.netfrontiersin.org. Targeting mitochondria can also disrupt the electron transport chain, alter ATP synthesis, or interfere with mitochondrial membrane potential, all of which can lead to selective cancer cell death rsc.orgfrontiersin.orgnih.gov. This targeted approach holds significant promise for enhancing therapeutic efficacy and overcoming resistance mechanisms that plague many current cancer treatments rsc.orgresearchgate.net.
Overview of Heat Shock Protein 90 (Hsp90) and its Mitochondrial Isoforms (mtHsp90, TRAP1) as Therapeutic Targets
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone essential for the proper folding, stabilization, and degradation of a vast array of client proteins involved in critical cellular processes, including cell growth, survival, and signal transduction bmbreports.orgnih.govresearchgate.net. The Hsp90 family comprises multiple isoforms distributed across different cellular compartments: the primary cytoplasmic forms (Hsp90α and Hsp90β), the endoplasmic reticulum-localized GRP94, and the mitochondrial matrix-localized TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1), also known as Hsp75 bmbreports.orgnih.govdovepress.com.
TRAP1, specifically, is a prominent mitochondrial Hsp90 homolog that plays a crucial role in maintaining mitochondrial integrity and protecting cells against oxidative stress bmbreports.orgresearchgate.netresearchgate.netmdpi.comresearchgate.net. It modulates cellular metabolism and signaling pathways by interacting with various client proteins, including components of the electron transport chain such as succinate (B1194679) dehydrogenase (SDH) researchgate.netmdpi.comresearchgate.netfrontiersin.org. In many cancers, TRAP1 is overexpressed and contributes to tumor cell survival, proliferation, and resistance to apoptosis and oxidative damage frontiersin.orgbmbreports.orgnih.govresearchgate.netresearchgate.netresearchgate.net. This overexpression makes TRAP1 a particularly attractive therapeutic target, as its inhibition can disrupt cancer cell metabolism, induce proteotoxic stress within the mitochondria, and trigger cell death pathways bmbreports.orgnih.govresearchgate.netresearchgate.net.
Historical Context of Gamitrinib TPP Development and Design
This compound represents a significant advancement in the development of mitochondria-targeted therapeutics. The Gamitrinib class of compounds was designed to selectively inhibit mitochondrial Hsp90 (mtHsp90) and its paralog TRAP1 frontiersin.orgnih.govnih.govmdpi.comfrontiersin.orgresearchgate.netglpbio.comjci.orgdtic.mil. The rationale behind this design was to exploit the heightened dependence of cancer cells on mitochondrial functions and chaperones like TRAP1 for their survival and proliferation, while minimizing impact on normal cells frontiersin.orgnih.govnih.govresearchgate.netresearchgate.netjci.org.
Gamitrinib's structure typically consists of a core Hsp90 inhibitor (such as 17-AAG) linked to a mitochondriotropic moiety. This compound specifically utilizes a triphenylphosphonium (TPP) cation as its mitochondrial targeting sequence frontiersin.orgnih.govmdpi.comresearchgate.netglpbio.com. This TPP moiety facilitates the compound's accumulation within the mitochondrial matrix, thereby enhancing its concentration at the target site nih.govglpbio.com. Upon entering the mitochondria, this compound inhibits the ATPase activity of mtHsp90 and TRAP1, leading to the accumulation of unfolded proteins and the activation of the mitochondrial unfolded protein response (mtUPR), ultimately causing proteotoxic stress and cell death in cancer cells frontiersin.orgglpbio.com. Early preclinical studies demonstrated that this compound exhibits potent anticancer activity across various cancer types, often with greater efficacy than non-mitochondria-targeted Hsp90 inhibitors nih.govresearchgate.netjci.orgnih.gov.
Table 1: Representative In Vitro Anticancer Activity of Gamitrinibs in NCI-60 Cell Line Panel
This table summarizes the reported GI50 values (concentration causing 50% inhibition of tumor growth) for Gamitrinib-G4 and Gamitrinib-TPP against various cancer cell types as determined by the National Cancer Institute's 60-cell line panel. These data highlight the broad-spectrum activity of these compounds.
| Cancer Type | Gamitrinib-G4 GI50 Range (µM) | Gamitrinib-TPP GI50 Range (µM) | Source |
| Colon Cancer | 0.768–2.81 | 0.359–29.1 | researchgate.netnih.gov |
| Breast Cancer | 0.462–2.64 | 0.16–3.38 | researchgate.netnih.gov |
| Melanoma | 0.489–3.22 | 0.361–2.79 | researchgate.netnih.gov |
| Overall Range | 0.462–9.54 | 0.16–47.6 | researchgate.netnih.gov |
Note: GI50 values are presented as ranges based on the reported findings from the NCI-60 cell line screening.
Compound List:
this compound
Gamitrinib
Gamitrinib-G4
Gamitrinib-G1
17-AAG (17-(allylamino)-17-demethoxygeldanamycin)
TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1)
Hsp90 (Heat Shock Protein 90)
mtHsp90 (mitochondrial Hsp90)
GRP94 (Glucose-Regulated Protein 94)
Bcl-2
Bcl-xL
Mcl-1
BH3 mimetics (e.g., ABT263, GX15-070, ABT199, WEHI-539, A-1210477)
OTX015
Cyclosporine A (CsA)
Doxorubicin
Temozolomide (B1682018) (TMZ)
Honokiol DCA (HDCA)
Shepherdin
Noxa
Usp9X
HIF-1α (Hypoxia-inducible factor 1-alpha)
HIF-2α (Hypoxia-inducible factor 2-alpha)
AMPK (AMP-activated protein kinase)
ULK1 (Unc-51-like kinase 1)
FAK (Focal adhesion kinase)
PINK1 (PTEN-induced kinase 1)
Parkin
CyD (Cyclophilin D)
ATP synthase
SDH (Succinate dehydrogenase)
UQCRC2 (Ubiquinol-cytochrome c reductase complex protein 1)
CDDO (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid)
CDDO-Me (CDDO-methyl ester)
LONP1 (Lon peptidase 1)
POLRMT (RNA polymerase, mitochondrial)
IMT1
CFTR (Cystic Fibrosis Transmembrane Conductance Regulator)
CYP1A2, CYP2A6, CYP2B6, CYP2C8 (Cytochrome P450 isoforms)
hERG (Human Ether-à-go-go-Related Gene)
TNF (Tumor Necrosis Factor)
Wnt pathway proteins
Rb (Retinoblastoma protein)
Bax
Noxa
CHOP (C/EBP homologous protein)
C/EBPβ (CCAAT/enhancer-binding protein beta)
MEF (Mouse Embryonic Fibroblast)
SH-SY5Y, SN4741 (Neuroblastoma cell lines)
HeLa, MCF7, U87MG, T98G, LN229, U251, A375, MDA-MB-468, SKBr3, H460, HCT116, PC3, BPH-1 (Cell lines)
EGFP-Parkin (Enhanced Green Fluorescent Protein-Parkin fusion protein)
Otx015
Structure
2D Structure
Properties
IUPAC Name |
6-[(9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl)amino]hexyl-triphenylphosphanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H64N3O8P/c1-35-31-42-47(54-29-18-7-8-19-30-64(39-22-12-9-13-23-39,40-24-14-10-15-25-40)41-26-16-11-17-27-41)44(56)34-43(49(42)58)55-51(59)36(2)21-20-28-45(61-5)50(63-52(53)60)38(4)33-37(3)48(57)46(32-35)62-6/h9-17,20-28,33-35,37,45-46,48,50,57H,7-8,18-19,29-32H2,1-6H3,(H3-,53,54,55,56,58,59,60)/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUJLFPWRFHSNE-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H65N3O8P+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
891.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanism of Action of Gamitrinib Tpp
Selective Mitochondrial Accumulation and Localization Dynamics
Gamitrinib TPP is engineered with a triphenylphosphonium (TPP) moiety, which confers a strong positive charge, enabling its selective accumulation within mitochondria nih.govtandfonline.comfrontiersin.org. This targeted delivery is further facilitated by the hyperpolarized mitochondrial membrane potential characteristic of many tumor cells, allowing for a significantly higher concentration of the compound within the organelle compared to the cytosol researchgate.net. Mass spectrometry analyses have confirmed a remarkable enrichment of this compound within mitochondria, estimated at approximately 106-fold relative to its concentration in the cytosol nih.govtandfonline.com. This selective localization is critical, as it allows this compound to specifically target mitochondrial chaperones, thereby minimizing off-target effects in other cellular compartments nih.govtandfonline.com.
Inhibition of Mitochondrial Chaperone Activity
Upon reaching its mitochondrial destination, this compound exerts its primary effect by inhibiting the activity of key mitochondrial chaperones.
This compound acts as an antagonist to the ATPase activity of mitochondrial Hsp90 (mtHsp90) nih.govjci.orgdtic.mildtic.milwindows.net. By binding to and inhibiting the ATPase function of mtHsp90, the compound disrupts the chaperone's ability to assist in the proper folding, assembly, and stability of numerous mitochondrial proteins nih.govjci.orgdtic.mildtic.mil. This action is distinct from non-mitochondrially targeted Hsp90 inhibitors, such as 17-AAG, which fail to accumulate in mitochondria and therefore cannot effectively inhibit the mitochondrial pool of Hsp90 nih.govtandfonline.comjci.orgaacrjournals.org.
A crucial target for this compound is TRAP1, a mitochondrial homolog of Hsp90 dtic.mildtic.milwindows.netnih.govsdbonline.orgfrontiersin.orgspandidos-publications.comcancer.govresearchgate.netnih.govmdpi.com. TRAP1 is often overexpressed in cancer cells, where it plays a significant role in promoting cell survival, conferring resistance to cellular stress, and maintaining mitochondrial integrity frontiersin.orgdtic.milwindows.netsdbonline.orgfrontiersin.orgnih.gov. The inhibition of TRAP1 by this compound disrupts these protective functions, contributing to the induction of proteotoxic stress and subsequent cell death in cancer cells sdbonline.orgfrontiersin.orgspandidos-publications.comresearchgate.net.
Induction of Mitochondrial Proteotoxic Stress and Unfolded Protein Response (mitoUPR)
The inhibition of mtHsp90 and TRAP1 by this compound leads to an acute accumulation of misfolded or unfolded proteins within the mitochondrial matrix nih.govnih.govresearchgate.netresearchgate.netresearchgate.net. This buildup of aberrant proteins triggers a cellular stress response known as the mitochondrial unfolded protein response (mitoUPR) nih.govcancer.govmdpi.comresearchgate.net. Evidence for this response includes the significant induction of stress-related transcription factors, such as ATF3, ATF4, and CHOP, as well as a trend towards ATF5 induction jci.orgnih.govresearchgate.net. Furthermore, this compound treatment has been shown to increase the quantity of insoluble proteins within the mitochondrial fraction, underscoring the extent of proteotoxic stress nih.govresearchgate.net. This disruption also activates the PINK1/Parkin pathway, leading to mitophagy, the selective clearance of damaged mitochondria nih.govcancer.govmdpi.comresearchgate.netglpbio.com.
Disruption of Mitochondrial Integrity and Function
The cumulative effects of chaperone inhibition and proteotoxic stress result in a significant disruption of mitochondrial integrity and function.
A key consequence of this compound's action is the reduction of mitochondrial membrane potential (MMP) jci.orgaacrjournals.orgspandidos-publications.comresearchgate.netmedchemexpress.comaacrjournals.orgaacrjournals.org. This depolarization is a critical event that compromises the bioenergetic function of the mitochondria and is a significant contributor to the induction of apoptosis aacrjournals.orgspandidos-publications.comresearchgate.netmedchemexpress.com. While potent mitochondrial uncouplers like CCCP induce complete depolarization, this compound typically causes a partial loss of MMP nih.gov. The observed reduction in MMP can be partially reversed by cyclosporine A (CsA), an inhibitor of cyclophilin D (CypD), suggesting a role for CypD in mediating this effect jci.org. This disruption can lead to mitochondrial membrane rupture and the release of pro-apoptotic factors, such as cytochrome c, into the cytosol, thereby initiating programmed cell death aacrjournals.orgspandidos-publications.commedchemexpress.com.
Data Tables
The efficacy of this compound has been evaluated in various cancer cell line screens, demonstrating its potent anti-proliferative activity.
Table 1: NCI-60 Cell Line Screening Data for this compound
| Cancer Type | Gamitrinib-G4 GI50 Range (M) | Gamitrinib-TPP GI50 Range (M) | Source |
| Colon Cancer | 4.62×10⁻⁷ - 9.54×10⁻⁶ | 1.6×10⁻⁷ - 4.76×10⁻⁵ | researchgate.net |
| Breast Cancer | 4.62×10⁻⁷ - 2.64×10⁻⁶ | 1.6×10⁻⁷ - 3.38×10⁻⁶ | researchgate.net |
| Melanoma | 4.89×10⁻⁷ - 3.22×10⁻⁶ | 3.61×10⁻⁷ - 2.79×10⁻⁶ | researchgate.net |
| Prostate Cancer (PC3) | Not specified | 1.6×10⁻⁷ - 4.76×10⁻⁵ | aacrjournals.orgresearchgate.net |
| General NCI-60 Screen | Not specified | 0.16–29 µM (1.6×10⁻⁷ - 2.9×10⁻⁵) | nih.gov |
Note: GI50 values represent the concentration of the compound that inhibits cell growth by 50%. Ranges are provided as reported in the literature.
Cellular Effects and Pharmacodynamic Responses to Gamitrinib Tpp
Induction of Programmed Cell Death Pathways
Activation of Necroptosis
Gamitrinib TPP has been shown to induce cell death through multiple pathways, including necroptosis. In certain cancer cell lines, such as Hep3B cells, G-TPP treatment was observed to activate necroptosis. This activation is particularly significant as it can overcome apoptosis resistance conferred by the anti-apoptotic protein Bcl-2, suggesting that necroptosis serves as an alternative cell death route when apoptosis is inhibited osti.govnih.gov. This dual activation of cell death pathways highlights the complex cellular response to mitochondrial proteotoxic stress induced by G-TPP.
Regulation of Autophagy and Mitophagy
This compound plays a significant role in modulating cellular autophagy and, more specifically, mitophagy – the selective degradation of damaged mitochondria through the autophagy pathway. This action is closely linked to the mitochondrial unfolded protein response (mtUPR) and the activation of key proteins involved in mitochondrial quality control.
PINK1/Parkin-Dependent Mitophagy Induction
A primary mechanism by which G-TPP influences mitochondrial quality is through the induction of PINK1/Parkin-dependent mitophagy. Upon treatment with G-TPP, cells exhibit increased levels of the mitochondrial kinase PINK1 and its downstream effector, the E3 ubiquitin ligase Parkin. G-TPP treatment leads to the stabilization of PINK1 and the phosphorylation of ubiquitin at Ser65 (pS65-Ub), a key event that recruits and activates Parkin. Activated Parkin then ubiquitinates mitochondrial outer membrane proteins, marking the damaged mitochondria for clearance by mitophagy nih.govnih.govoncotarget.comresearchgate.netcancer.govoncotarget.com. This process is largely independent of mitochondrial membrane depolarization, distinguishing it from mitophagy induced by uncouplers like CCCP nih.gov.
Table 1: Mitophagy Induction Markers in HeLa Cells Treated with this compound (G-TPP)
| Marker | Treatment Condition | Observation | Source |
| PINK1 | 10 µM G-TPP, 8h | Accumulation observed | nih.gov |
| pS65-Ub | 10 µM G-TPP, 8h | Increase observed | nih.gov |
| LC3-I | G-TPP treatment | Increased levels | nih.gov |
| LC3-II | G-TPP treatment | Increased levels | nih.gov |
| Parkin Translocation | 10 µM G-TPP, 4h | Induced | glpbio.com |
| Parkin Translocation | 10 µM G-TPP, 8h | Induced | glpbio.com |
Effects on Cell Cycle Progression and DNA Integrity
This compound influences cell cycle progression, leading to arrest at specific phases. In Hep3B cells, G-TPP treatment has been observed to induce a G2-M phase cell cycle arrest spandidos-publications.com. This arrest is associated with a reduced interaction between cyclin-dependent kinase 1 (CDK1) and its regulatory subunit, cyclin B1, as well as suppressed phosphorylation of Dynamin-related protein 1 (Drp1) at Ser616. These molecular changes disrupt normal cell division processes spandidos-publications.com. Broadly, inhibition of mitochondrial HSP90 by compounds like Gamitrinib has been shown to inhibit cell cycle progression, contributing to their anti-tumor activity nih.govfrontiersin.org. While direct evidence for this compound's effect on DNA integrity is less prominent in the context of these specific mechanisms, the induction of cell cycle arrest and cell death pathways can indirectly impact DNA integrity.
Table 2: Cell Cycle and Mitochondrial Dynamics Effects of this compound (G-TPP)
| Parameter | Cell Type | Treatment Condition | Observation | Source |
| Cell Cycle Phase | Hep3B | G-TPP treatment | G2-M phase cell cycle arrest induced. | spandidos-publications.com |
| CDK1/Cyclin B1 Interaction | Hep3B | G-TPP treatment | Reduced interaction observed. | spandidos-publications.com |
| Drp1 Phosphorylation | Hep3B | G-TPP treatment | Phosphorylation at Ser616 suppressed. | spandidos-publications.com |
| Cell Cycle Progression | Various | Gamitrinib | Inhibition observed. | nih.gov |
| Mitochondrial Dynamics | Hep3B | G-TPP treatment | Mitochondrial elongation observed, linked to reduced Drp1 activity. | spandidos-publications.com |
Compound List
17-AAG
Ambra1
Annexin V
ARF (ADP ribosylation factor)
Atg5
Atg7
Bif-1
Bcl-2
Beclin 1
BH3-mimetics
BPH-1
Caco-2
Casapse-3
Caspase-7
Caspase-9
CCCР
CDK1
Cجر-G1
G-G2
G-G3
G-G4
G-TPP
G-TPP-OH
GA (Gamitrinib)
GAmitochondrial matrix inhibitor
Gamitrinib
this compound
GBM14
GBM39
Guanidines
Hexylamine linker
Hexafluorophosphate
Hep3B
HSP90
IКК
JQ1
Lactams, Macrocyclic
LC3 (LC3-I, LC3-II)
LNCaP
LXR agonist
Mfn1 (Mitofusin 1)
MCF7
MDM2
MitoTracker
mTOR (Mammalian target of rapamycin)
mtUPR (Mitochondrial Unfolded Protein Response)
NB4
NF-κB
NOXA
Opa1 (Optic atrophy 1)
OTX015
Panobinostat
Parkin
PC3
PI3K (Phosphoinositide 3-kinase)
PINK1
PI (Propidium Iodide)
p53
pS65-Ub
Proto-Oncogene Proteins c-bcl-2
ROS (Reactive Oxygen Species)
Romidepsin
Seleniite
SKBr3
Temozolomide (B1682018) (TMZ)
TBDPS
TBK1
TRAMP
TRAIL
TRAP1
U937
UPR (Unfolded Protein Response)
UVRAG (UV irradiation resistance-associated tumor suppressor gene)
Vps15
Vps34
Preclinical Efficacy Studies in in Vitro and in Vivo Model Systems
Assessment of Activity Across Diverse Cancer Cell Lines
Melanoma Models
Gamitrinib TPP has demonstrated significant preclinical efficacy in melanoma models. In vitro studies utilizing the NCI-60 cell line screen revealed potent anticancer activity, with IC50 values in melanoma cell lines ranging from 0.36 µM to 2.7 µM nih.gov. Further investigations have shown that Gamitrinib-TPP, when combined with BH3 mimetics, exhibits synergistic antiproliferative effects and enhances apoptosis in melanoma cells nih.goviiarjournals.org. Specifically, in BRAFV600E-resistant melanoma models, this combination therapy has been shown to safely and significantly extend host survival nih.goviiarjournals.org. Additionally, this compound has been reported to have GI50 values against melanoma cell lines ranging from 3.61×10-7 M to 2.79×10-6 M google.com.
Hepatocellular Carcinoma Models
In the context of liver cancer, this compound has shown a multifaceted mechanism of action. Studies indicate that it can induce apoptosis, cell cycle arrest in the G2-M phase, and an increase in reactive oxygen species (ROS) levels in liver cancer cells aacrjournals.org. Furthermore, this compound has been observed to induce cell death in hepatocellular carcinoma cells through a combination of death pathways, including necroptosis, apoptosis, and autophagy aacrjournals.org.
Demonstration of Efficacy in In Vivo Xenograft Models
Inhibition of Primary Tumor Growth
This compound and its related compounds have shown substantial efficacy in inhibiting primary tumor growth across various xenograft models. Systemic administration of Gamitrinib-G4 and Gamitrinib-TPP has been shown to inhibit the growth of established human lung cancer xenografts in mice, with Gamitrinib-G4 achieving a 50% to 80% tumor growth inhibition compared to vehicle treatment nih.govfrontiersin.org. In prostate cancer models, this compound (G-TPP) at a dose of 10 mg/kg daily intraperitoneal injections completely inhibited PC3 tumor growth in SCID/beige mice, whereas the non-targeted Hsp90 inhibitor 17-AAG required a five-fold higher dose to achieve comparable inhibition google.comaacrjournals.org. These mitochondria-targeted inhibitors have also demonstrated significant antitumor activity in models of leukemia and breast cancer xenografts nih.govaacrjournals.org. In glioblastoma models, Gamitrinib has been shown to significantly delay tumor growth and improve survival in both cell-derived and patient-derived xenograft models aacrjournals.orgglpbio.com.
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cancer Type / Cell Line | Compound | GI50 / IC50 Range (Molar) | Reference |
| General NCI-60 Screen | Gamitrinib | 0.16–29 µM | nih.govnih.gov |
| Colon Adenocarcinoma | Gamitrinib-G4 | 7.68×10-7–2.81×10-6 | google.comresearchgate.net |
| Colon Adenocarcinoma | Gamitrinib-TPP | 3.59×10-7–2.91×10-5 | google.comresearchgate.net |
| Breast Adenocarcinoma | Gamitrinib-G4 | 4.62×10-7–2.64×10-6 | google.comresearchgate.net |
| Breast Adenocarcinoma | Gamitrinib-TPP | 1.6×10-7–3.38×10-6 | google.comresearchgate.net |
| Melanoma | Gamitrinib-G4 | 4.89×10-7–3.22×10-6 | google.comresearchgate.net |
| Melanoma | Gamitrinib-TPP | 3.61×10-7–2.79×10-6 | google.comresearchgate.net |
| Prostate Cancer (PC3) | Gamitrinib-G4 | 4.62×10-7–9.54×10-6 | google.comresearchgate.netmedchemexpress.com |
| Prostate Cancer (PC3) | Gamitrinib-TPP | 1.6×10-7–4.76×10-5 | google.comresearchgate.netmedchemexpress.com |
| Glioblastoma (U87MG) | This compound | 15-20 µM (for cell viability) | glpbio.com |
| Glioblastoma (LN229, U251) | This compound | 15-20 µM (for cell viability) | glpbio.com |
Impact on Metastatic Progression in Model Systems
Beyond primary tumor growth, this compound has shown potential in impacting metastatic processes. In preclinical models of prostate cancer, gamitrinib has been observed to prevent the formation of metastases to abdominal lymph nodes and the liver in the TRAMP mouse model frontiersin.org. Furthermore, this compound has been investigated for its ability to suppress the bioenergetic requirements associated with prostate cancer cell migration and invasion, suggesting a potential role as an anti-metastatic agent google.com. While direct quantification of metastatic burden reduction by this compound is less detailed in the reviewed literature, its ability to disrupt mitochondrial function, which is critical for the energy demands of metastasis, underpins this potential frontiersin.orggoogle.comnih.gov.
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Cancer Type | Model System | Treatment | Efficacy Measure | Reference |
| Lung Cancer | H460 xenografts | Gamitrinib-G4 | 50% to 80% tumor growth inhibition compared to vehicle. | nih.govfrontiersin.org |
| Lung Cancer | H460 xenografts | Gamitrinib-G1 or Gamitrinib-TPP-OH | Comparable inhibition of lung cancer growth in vivo. | nih.gov |
| Prostate Cancer | PC3 xenografts | G-TPP (10 mg/kg i.p. daily) | Complete inhibition of tumor growth. 17-AAG required 5-fold higher dose for comparable inhibition. | google.comaacrjournals.org |
| Leukemia | Established human leukemia xenografts | Gamitrinib-G4 | Inhibition of tumor growth. | nih.govaacrjournals.org |
| Breast Cancer | Established human breast xenografts | Gamitrinib-G4 | Inhibition of tumor growth. | nih.govaacrjournals.org |
| Glioblastoma | CDX and PDX models (subcutaneous/intracranial) | Gamitrinib | Significantly delayed tumor growth and improved survival. | aacrjournals.orgglpbio.com |
| Melanoma | BRAFi-resistant melanoma models | G-TPP + BH3 mimetics | Safely and significantly extended host survival. | nih.goviiarjournals.org |
| Glioblastoma PDX | PDX models | G-TPP + BH3 mimetics | Safely and significantly extended host survival. | nih.goviiarjournals.org |
Activity Against Drug-Resistant Preclinical Models
Resistance to Chemotherapeutic Agents
This compound exhibits promising activity against preclinical models of drug resistance, often by sensitizing cancer cells to existing chemotherapeutic agents or by overcoming resistance mechanisms. The mitochondrial Hsp90 homolog, TRAP1, is implicated in conferring resistance to apoptosis and multidrug resistance (MDR) in various cancers nih.gov. Inhibition of TRAP1 by compounds like this compound can therefore enhance sensitivity to chemotherapeutic drugs nih.govaacrjournals.org.
In glioblastoma models, Gamitrinib has demonstrated the ability to sensitize temozolomide (B1682018) (TMZ)-resistant glioma cell lines, inhibiting their proliferation and inducing cell death nih.govfrontiersin.org. Studies have also shown that while some prostate cancer cells (PC3-GA) developed resistance to 17-AAG and taxol, they remained sensitive to Gamitrinib-G4, and partially sensitive to Gamitrinib-TPP, suggesting a potential to circumvent certain resistance pathways google.com. Furthermore, in BRAF inhibitor-resistant melanoma models, the combination of Gamitrinib-TPP with BH3 mimetics demonstrated synergistic effects, leading to improved outcomes nih.goviiarjournals.org. This compound's mechanism of disrupting mitochondrial function and redox homeostasis can also contribute to overcoming resistance, particularly in cancers that rely heavily on these pathways aacrjournals.orgadooq.com.
Combination Strategies and Mechanistic Synergy in Preclinical Models
Synergistic Interactions with Apoptosis-Inducing Agents (e.g., BH3 Mimetics, TRAIL)
The intrinsic apoptosis pathway, regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, is a critical target in cancer therapy. Gamitrinib TPP's pro-apoptotic effects can be significantly amplified when combined with agents that directly engage this pathway.
Preclinical studies in glioblastoma models have shown that combining this compound with BH3-mimetics, such as ABT-263, results in a synergistic blunting of cellular proliferation through the massive activation of intrinsic apoptosis. researchgate.net This combination leads to an enhanced induction of apoptosis, as demonstrated by increased Annexin V staining in glioblastoma cell lines. researchgate.net
Similarly, the combination of this compound with TNF-related apoptosis-inducing ligand (TRAIL) has shown promise. In orthotopic glioblastoma models, systemic administration of this compound combined with intracranial delivery of TRAIL effectively suppressed the growth of established tumors. medchemexpress.commedchemexpress.com This combination induced extensive apoptosis in vivo, characterized by a loss of tumor cell proliferation, internucleosomal DNA fragmentation, and heightened caspase-3 activity. medchemexpress.com
Table 1: Synergistic Effects of this compound with Apoptosis-Inducing Agents
| Combination Agent | Cancer Model | Observed Synergistic Effects | Reference |
|---|---|---|---|
| BH3-Mimetics (e.g., ABT-263) | Glioblastoma | Enhanced induction of apoptosis, synergistic reduction in cellular proliferation. | researchgate.net |
Combined Approaches with Metabolic Modulators (e.g., LXR Agonists)
Altering cellular metabolism is a hallmark of cancer, and targeting these metabolic pathways presents a strategic therapeutic approach. The combination of this compound with metabolic modulators has been explored to exploit these vulnerabilities.
In preclinical models, combining the Liver X Receptor (LXR) agonist GW3965 with this compound has been shown to increase the levels of Bcl-2 family proteins and lead to higher rates of cell death. researchgate.net This suggests a cooperative mechanism where metabolic reprogramming by the LXR agonist sensitizes cancer cells to the mitochondrial stress induced by this compound.
Enhancement of Activity with Epigenetic Modulators (e.g., HDAC Inhibitors, BET Inhibitors)
Epigenetic modifications play a crucial role in tumorigenesis and drug resistance. Combining this compound with epigenetic modulators can reprogram cancer cells, making them more susceptible to its cytotoxic effects.
The combination of this compound with histone deacetylase (HDAC) inhibitors, such as Panobinostat and Romidepsin, has demonstrated synergistic reductions in the cellular proliferation of glioblastoma cells. researchgate.net This combination has been shown to further reduce tumor growth in glioblastoma model systems. researchgate.net
Furthermore, a synergistic antiproliferative effect has been observed when this compound is combined with Bromodomain and Extra-Terminal (BET) inhibitors like JQ1 and OTX015 across a wide spectrum of human glioma cells. researchgate.netoncotarget.com This combination leads to a significant reduction in tumor growth and even partial regression of tumors in xenograft models. oncotarget.comglpbio.com Mechanistically, this combination elicits a pronounced integrated stress response, leading to massive apoptosis induction. oncotarget.comresearchgate.net
Table 2: Combination of this compound with Epigenetic Modulators in Glioblastoma
| Combination Agent | Cell Lines/Models | Key Findings | Reference |
|---|---|---|---|
| Panobinostat (HDACi) | U87, LN229, GBM12, GBM43 | Synergistic reduction in cellular viability. | researchgate.net |
| Romidepsin (HDACi) | U87, LN229, GBM12, GBM43 | Synergistic decrease in cellular proliferation. | researchgate.net |
| JQ1 (BETi) | U87MG, T98G, LN229, NCH644, GBM14, GBM39 | Synergistic antiproliferative effect. | researchgate.net |
Integration with Kinase Pathway Inhibitors (e.g., PI3K/Akt/mTOR Pathway Inhibitors, MAPK Inhibitors)
Signal transduction pathways that drive cell growth and survival are frequently dysregulated in cancer. Targeting these pathways in conjunction with this compound can lead to enhanced anti-tumor activity.
High-throughput drug combination screens have revealed that this compound potently and selectively synergizes with small molecule inhibitors of the PI3K/Akt/mTOR pathway. dtic.mil The molecular basis for this synergy is thought to involve the ability of this compound to abolish the compensatory response of mitochondrial adaptation that confers resistance to PI3K therapy, thereby restoring the sensitivity of tumor cells. dtic.mil
In models of BRAFV600E melanoma, this compound has been found to amplify the efficacy of inhibitors of mitogen-activated protein kinases (MAPK). researchgate.net This suggests that disrupting mitochondrial chaperones can lower the threshold for apoptosis induction by MAPK pathway inhibitors, even in drug-resistant melanoma cells. researchgate.net
Overcoming Apoptosis Resistance through Novel Combinations
A significant challenge in cancer therapy is overcoming intrinsic or acquired resistance to apoptosis. Novel combinations involving this compound are being investigated to address this issue.
One such strategy involves combining this compound with the chemotherapeutic agent doxorubicin. This combination has been shown to synergistically increase apoptosis in various human cancer cells. d-nb.infobohrium.com The enhanced cytotoxicity is associated with the activation and mitochondrial accumulation of the proapoptotic Bcl-2 family member Bim. d-nb.infobohrium.com This is driven by an increased expression of the proapoptotic transcription factor C/EBP-homologous protein (CHOP) and enhanced activation of the stress kinase c-Jun N-terminal kinase (JNK). d-nb.infobohrium.com Importantly, this combination has been shown to dramatically reduce in vivo tumor growth in prostate and breast xenograft models. bohrium.com
Academic Synthesis, Structure Activity Relationships, and Future Research Trajectories
Structural Design and Rationale for Mitochondrial Targeting
The design of Gamitrinib TPP is predicated on the principle of compartmentalized drug delivery to enhance therapeutic efficacy while minimizing off-target effects. By conjugating the Hsp90 ATPase inhibitory module of 17-AAG with the triphenylphosphonium (TPP) cation, G-TPP is endowed with the ability to selectively accumulate in mitochondria jci.orgglpbio.commedchemexpress.comnih.gov. This selective accumulation is driven by the more negative mitochondrial membrane potential and hyperpolarized tumor cell membranes compared to normal cells, leading to a significant enrichment of the compound within the mitochondrial matrix nih.govresearchgate.net. The rationale behind this strategy is that tumor cells, under constant metabolic stress and proteotoxic burden, exhibit a greater reliance on mitochondrial chaperones like mtHsp90 and TRAP1 for maintaining protein homeostasis nih.govdtic.mil. Inhibiting these chaperones within the mitochondria disrupts critical cellular functions, leading to cell death, while sparing normal cells that have less dependence on this specific mitochondrial chaperone activity jci.orgmedchemexpress.comjci.org.
Comparative Analysis of Gamitrinib Variants (e.g., G1-G4, TPP)
The Gamitrinib family encompasses several variants, distinguished primarily by their mitochondrial targeting moieties. These include Gamitrinib-G1 through G4, which utilize varying numbers of cyclic guanidinium (B1211019) repeats, and Gamitrinib-TPP, which incorporates the triphenylphosphonium cation jci.orgbmbreports.orgnih.govingentaconnect.comnih.govgoogle.com. These variants share a common benzoquinone ansamycin (B12435341) backbone derived from 17-AAG, responsible for Hsp90/TRAP1 inhibition jci.orgbmbreports.orgnih.gov.
Comparative studies have indicated that while all Gamitrinib variants demonstrate potent anticancer activity through mitochondrial targeting, differences in their targeting moieties can influence their efficacy and pharmacokinetic properties. For instance, in preclinical models, Gamitrinib-G4 and Gamitrinib-TPP have shown significant inhibition of tumor cell growth nih.govresearchgate.net. Gamitrinib-TPP, in particular, has been noted for its ability to induce mitochondrial apoptosis and mitophagy glpbio.comspandidos-publications.comnih.gov. Research has suggested that the specific structure of the mitochondriotropic moiety can affect intracellular drug uptake and cellular sensitivity, with some variants showing differential activity against specific cancer cell lines nih.govresearchgate.net. For example, C4-2B prostate cancer cells were found to be more sensitive to G-G4 and G-TPP compared to other Gamitrinib variants researchgate.net.
Table 1: Comparative Activity of Gamitrinib Variants in NCI-60 Cell Line Screening
| Gamitrinib Variant | GI50 Range (M) for G-G4 | GI50 Range (M) for G-TPP | Notable Sensitivities |
| Gamitrinib-G4 | 4.62×10-7 - 9.54×10-6 | N/A | Colon Cancer |
| Gamitrinib-TPP | N/A | 1.6×10-7 - 4.76×10-5 | Colon Cancer |
Note: GI50 values represent the concentration required to inhibit tumor growth by 50%. Data is compiled from various preclinical screenings.
Molecular Docking and Binding Site Characterization
Molecular docking studies have been instrumental in understanding the interaction of this compound with its target proteins, primarily Hsp90 and TRAP1. The 17-AAG portion of Gamitrinib is predicted to bind within the ATP-binding pocket of Hsp90, acting as an ATPase antagonist jci.orgingentaconnect.comnih.gov. Docking simulations have revealed that the Gamitrinib molecule, including its linker and targeting moiety, can fit effectively into the binding pocket, forming hydrogen bonds with key amino acid residues nih.gov. Specifically, Gamitrinib has been shown to bind more tightly to TRAP1 compared to other Hsp90 paralogs, with interactions involving residues like Gln215, Asn134, Phe220, Asp173, Thr266, Lys141, and Ser195 nih.gov. The TPP moiety, while often solvent-exposed, can also engage in stabilizing interactions such as π-π and cation-π contacts with surface amino acid residues of Hsp90 complexes nih.gov. These computational analyses support the proposed mechanism of action, where the inhibition of Hsp90/TRAP1 ATPase activity within the mitochondria disrupts chaperone function nih.govjci.orgnih.gov.
Distinction from Non-Mitochondrial Targeted Hsp90 Inhibitors
This compound fundamentally differs from non-mitochondrial targeted Hsp90 inhibitors, such as 17-AAG, in its mechanism of action and cellular localization of effect jci.orgmedchemexpress.comjci.orgaacrjournals.org. While 17-AAG inhibits cytosolic Hsp90, leading to the degradation of client proteins like Akt and upregulation of Hsp70, this compound selectively targets Hsp90 and TRAP1 within the mitochondria jci.orgjci.orgaacrjournals.org. This mitochondrial specificity means that G-TPP does not affect Hsp90 homeostasis or client protein stability in the cytosol jci.orgjci.orgaacrjournals.org. Consequently, G-TPP avoids the off-target effects associated with inhibiting cytosolic Hsp90, such as the modulation of Src phosphorylation observed with 17-AAG aacrjournals.org. The mitochondriotoxic mechanism of this compound leads to rapid tumor cell death through mitochondrial permeability transition, loss of mitochondrial membrane potential, cytochrome c release, and caspase activation, independent of cytosolic Hsp90 client protein degradation jci.orgmedchemexpress.comjci.orgaacrjournals.org. Unlike 17-AAG, which showed no effect on normal cells under comparable conditions, this compound also demonstrated selectivity, sparing normal fetal human astrocytes jci.orgmedchemexpress.com.
Unexplored Avenues in Mitochondrial Quality Control Research
The targeted inhibition of mitochondrial Hsp90 by this compound opens several avenues for exploring mitochondrial quality control (mtQC) mechanisms. G-TPP has been shown to induce the PINK1/Parkin-mediated mitophagy pathway, a key process for clearing damaged mitochondria glpbio.comnih.govnih.gov. This observation suggests that mtHsp90 inhibition can act as a trigger for mtQC, potentially by promoting the accumulation of misfolded proteins within the mitochondrial lumen, which is sensed by PINK1 nih.govnih.govresearchgate.net. Future research could delve deeper into how specific types of mitochondrial stress, beyond protein misfolding, activate the PINK1-Parkin axis and how mtHsp90 activity influences these triggers. Investigating the role of mtHsp90 in other mtQC pathways, such as mitochondrial unfolded protein response (mtUPR) and mitochondrial dynamics (mitochondrial fission and fusion), could reveal novel therapeutic targets. Understanding the interplay between mtHsp90, mtUPR, and mitophagy under various cellular stress conditions, and how G-TPP modulates these interactions, remains an important area for future investigation.
Potential as a Chemical Probe for Studying Mitochondrial Biology
This compound serves as a valuable chemical probe for dissecting mitochondrial biology due to its specific targeting and well-defined mechanism of action. Its ability to selectively accumulate in mitochondria and inhibit mtHsp90/TRAP1 allows researchers to investigate the consequences of impaired mitochondrial protein folding quality control glpbio.comnih.govnih.gov. For instance, G-TPP has been used to study the activation of the PINK1-Parkin pathway, demonstrating that chemical interference with mitochondrial protein folding can induce mitophagy glpbio.comnih.govnih.gov. Researchers can utilize G-TPP to explore how mtHsp90 inhibition affects mitochondrial respiration, ATP production, reactive oxygen species (ROS) generation, and the integrity of the mitochondrial membrane potential medchemexpress.comspandidos-publications.comaacrjournals.org. Furthermore, its use in combination with other cellular stressors or genetic manipulations can help elucidate complex mitochondrial signaling networks and their role in cellular homeostasis and disease.
Elucidation of Resistance Mechanisms to this compound in Preclinical Settings
While this compound shows significant promise, understanding potential resistance mechanisms is crucial for its clinical translation. Preclinical studies have begun to shed light on how cancer cells might develop resistance. For example, in prostate cancer models, cells resistant to 17-AAG (PC3-GA cells) also showed resistance to G-TPP, which was partially reversed by verapamil, suggesting a potential role for drug efflux pumps like P-glycoprotein (P-gp) nih.gov. Increased mRNA expression of P-gp was observed in these resistant cells nih.gov. Furthermore, resistance to Hsp90 inhibitors can arise from the reactivation of signaling pathways like MAPK and PI3K/Akt, which are often dysregulated in cancer dtic.mil. Investigating these mechanisms in various cancer types treated with G-TPP will be essential. Identifying specific genetic or molecular alterations that confer resistance will enable the development of strategies to overcome it, such as combination therapies or the identification of predictive biomarkers. For instance, dual targeting of TRAP1 and NRF2 has been proposed to overcome colon cancer resistance by increasing cellular ROS levels researchgate.net. Future research should focus on systematically characterizing resistance mechanisms in diverse preclinical models to inform clinical trial design.
Q & A
Q. What is the molecular mechanism by which Gamitrinib TPP selectively targets cancer cell mitochondria?
this compound inhibits mitochondrial heat shock protein 90 (Hsp90) family members, including TRAP1, by disrupting protein folding and inducing the mitochondrial unfolded protein response (UPR). This triggers caspase-9/-3 activation, cytochrome c release, and loss of mitochondrial membrane potential, leading to apoptosis. Crucially, Hsp90 isoforms are overexpressed in tumor mitochondria but absent in normal cells, explaining its selectivity .
Q. What experimental models are validated for studying this compound’s anticancer effects?
- In vitro : Glioblastoma cell lines (LN229, U251, U87) treated with 15–20 µM this compound for 16 hours induce mitochondrial apoptosis. Use MTT assays for viability and Western blotting for caspase activation .
- In vivo : Human glioblastoma xenografts in mice (5 mg/kg, intraperitoneal, 3 weeks) show tumor growth suppression. Monitor tumor volume via caliper measurements and apoptosis via TUNEL assays .
Q. How should researchers prepare and store this compound for experimental use?
- Solubility : Use DMSO for stock solutions (10 mM). Avoid freeze-thaw cycles; store aliquots at -80°C (6 months) or -20°C (1 month) .
- In vivo formulation : For murine studies, dissolve in DMSO:Corn oil (10:90) or DMSO:PEG300:Tween 80:Saline (10:40:5:45) to ensure bioavailability .
Advanced Research Questions
Q. How do contradictions in this compound’s efficacy across studies arise, and how can they be resolved?
Discrepancies often stem from differences in:
- Target affinity : Gamitrinib binds TRAP1 more tightly than mitochondrial Hsp90, unlike PU-H71-TPP, which favors Hsp90. Validate target engagement via molecular docking simulations and competitive binding assays .
- Combination therapies : Synergy with TRAIL or BET inhibitors (e.g., OTX015) enhances efficacy. Use Chou-Talalay combination indices (CI <1 indicates synergy) to quantify interactions .
Q. What methodologies optimize this compound’s combination with BET inhibitors for glioblastoma therapy?
- Mechanistic synergy : BET inhibitors (e.g., OTX015) downregulate Mcl-1 and upregulate pro-apoptotic Noxa via ATF4. Confirm using siRNA knockdown of ATF4 or Noxa/Bak to rescue apoptosis .
- In vivo validation : Co-administer this compound (5 mg/kg) and OTX015 (50 mg/kg) in xenografts. Monitor tumor regression via MRI and toxicity via body weight tracking .
Q. How do molecular dynamics simulations explain this compound’s preferential binding to TRAP1 over Hsp90?
Docking studies reveal:
- Hydrogen bonding : Gamitrinib forms bonds with TRAP1 residues (Gln215, Asn134, Thr266) absent in Hsp90.
- Structural flexibility : Its macrocyclic ring adapts to TRAP1’s binding pocket, unlike rigid PU-H71-TPP. Use Rosetta or AutoDock for binding energy calculations (-ΔG >7 kcal/mol indicates high affinity) .
Q. What translational challenges arise when extrapolating this compound’s preclinical data to clinical trials?
- Pharmacokinetics : Poor blood-brain barrier (BBB) penetration limits intracranial efficacy. Test BBB permeability via in vitro models (e.g., hCMEC/D3 cells) or PET tracers in primates .
- Toxicity profiling : Despite selectivity, long-term mitochondrial toxicity in normal tissues remains a concern. Conduct mitochondrial respiration assays (Seahorse XF) in primary hepatocytes .
Critical Analysis of Contradictory Evidence
- PU-H71-TPP vs. This compound : While both target mitochondrial Hsp90, Gamitrinib’s superior TRAP1 affinity and flexible binding explain its higher apoptosis induction in AML and glioblastoma models .
- Dosage discrepancies : Lower efficacy in some xenografts (e.g., partial tumor suppression at 5 mg/kg) may require pharmacokinetic optimization (e.g., sustained-release formulations) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
